1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-ethenylthieno[2,3-d]imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-2-10-4-9-7-5(10)3-6(13-7)8(11)12/h2-4H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYKFCKSYAEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571419 | |
| Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193066-57-8 | |
| Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]imidazole derivatives with ethenylating agents in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures around 0°C to 50°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thieno[2,3-d]imidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The thieno[2,3-d]imidazole scaffold distinguishes itself from related benzo[d]imidazole derivatives (e.g., 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid) by replacing a benzene ring with a thiophene moiety. This substitution introduces sulfur atoms into the aromatic system, altering electronic distribution and solubility.
Table 1: Structural Comparison of Key Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid | Thienoimidazole | 1-Ethenyl, 5-carboxylic acid | Not explicitly provided | - | Not provided |
| 1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | Thienoimidazole | 1-Cyclohexyl, 2-phenyl, 5-carboxylic acid | C₁₈H₁₈N₂O₂S | 326.41 | 874571-86-5 |
| 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | Benzoimidazole | 1-Cyclohexyl, 2-phenyl, 5-carboxylic acid | C₂₁H₂₂N₂O₃ | 350.22 | Not provided |
| Etomidate (Ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid) | Imidazole | 1-(α-Methylbenzyl), 5-ethyl ester | C₁₄H₁₆N₂O₂ | 244.29 | 33125-97-2 |
Physicochemical Properties
Thienoimidazole derivatives generally exhibit higher hydrophobicity compared to benzimidazoles due to the sulfur atom’s reduced polarity. For example, 1-cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid has a calculated density of 1.4 g/cm³ and a boiling point of 568.7°C, whereas benzoimidazole analogs (e.g., C₂₁H₂₂N₂O₃) show comparable molecular weights but differ in solubility profiles due to the absence of sulfur .
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | Not reported | 568.7 | 1.4 |
| 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | Not reported | - | - |
| Etomidate | Not reported | - | 1.2 (estimated) |
Biological Activity
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid (ETICA) is a heterocyclic compound that combines a thieno ring and an imidazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of ETICA, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
ETICA has a molecular formula of and a molecular weight of 194.21 g/mol. Its unique structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of ETICA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may inhibit certain enzyme activities or modulate receptor functions, leading to diverse biological effects such as antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
ETICA has been investigated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These results suggest that ETICA could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of ETICA has also been explored. In vitro studies have shown that ETICA can induce apoptosis in cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | 10 |
| MCF-7 (breast cancer) | 7.5 | 8 |
| A549 (lung cancer) | 4.0 | 12 |
The selectivity index indicates that ETICA has a favorable profile for selectively targeting cancer cells while sparing normal cells.
Antiviral Activity
ETICA has shown promise in antiviral applications as well. In studies targeting viral infections, ETICA demonstrated inhibitory effects against several viruses:
| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 | 10 | 100 | 10 |
| Influenza A | 15 | 120 | 8 |
| Herpes Simplex Virus | 12 | 90 | 7.5 |
These findings suggest that ETICA may interfere with viral replication processes, making it a candidate for further development as an antiviral agent.
Comparative Analysis with Similar Compounds
ETICA can be compared with other compounds in the thieno[2,3-d]imidazole class to highlight its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Thieno[2,3-d]imidazole | Moderate | Low |
| Ethenylthieno[2,3-d]imidazole-4-carboxylic acid | High | Moderate |
| 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid | High | High |
ETICA exhibits superior biological activity in both antimicrobial and anticancer categories compared to its analogs.
Case Studies
Several case studies have documented the efficacy of ETICA in various applications:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with ETICA resulted in a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : In preclinical models of breast cancer, ETICA treatment led to reduced tumor size and improved survival rates when combined with conventional chemotherapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for efficient preparation of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid?
- Methodological Answer : Adapt one-pot heterocyclization protocols from benzimidazole synthesis. Use sodium dithionite (4:1 molar ratio to substrate) in DMSO at 90°C under reflux for 3 hours. Post-reaction alkaline hydrolysis (33% NaOH in ethanol) isolates the carboxylic acid. Purify via recrystallization in ethanol-water (7:3 v/v) and validate purity with TLC (silica gel, UV detection) .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Key markers include aromatic protons (δ7.5–8.2 ppm, coupling constants 1.2–8.8 Hz) and the carboxylic acid carbon (δ168–170 ppm).
- ESI-MS : Expect [M+H]+ peaks with isotopic patterns (e.g., bromine-containing derivatives show +2 Da satellite peaks).
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and OH/NH stretches .
Q. How should solubility challenges be addressed in bioactivity assays?
- Methodological Answer : Optimize solubility using DMSO (≤1% v/v) or PBS (pH 7.4) with sonication. For cell-based assays (e.g., MTT), pre-dissolve in DMSO and dilute in culture media to avoid cytotoxicity .
Q. What are standard protocols for evaluating enzyme inhibition (e.g., α-glucosidase)?
- Methodological Answer : Use spectrophotometric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm). Include acarbose as a positive control. Calculate IC50 values via dose-response curves (triplicate trials, nonlinear regression) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve heterocyclization yields?
- Methodological Answer :
- Catalyst Screening : Test CuO nanoparticles (0.5–2 mol%) or BF3·Et2O for enhanced cyclization .
- Solvent Optimization : Compare DMSO, DMF, and solvent-free conditions.
- Kinetic Studies : Monitor reaction progress via TLC every 30 minutes to identify optimal duration (e.g., 2–4 hours) .
Q. How to resolve contradictions between experimental and computational NMR data?
- Methodological Answer :
- DFT Calculations : Simulate NMR shifts (Gaussian 09, B3LYP/6-31G*) and compare with experimental data.
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., meta-coupled doublets at δ7.56 ppm) .
Q. What computational approaches predict bioactivity against DNA repair enzymes (e.g., PARP)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with PARP-1 (PDB: 2RD6). Focus on hydrogen bonds with Ser904 and hydrophobic contacts with Tyr907.
- QSAR Modeling : Correlate Hammett σ constants/logP values with IC50 data to guide substituent selection .
Q. How to address discrepancies in mass spectrometry molecular ion peaks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
